Ozone
Overview
Description
Ozone, also known as trioxygen, is a molecule composed of three oxygen atoms (O₃). It is a pale blue gas with a distinctively pungent smell. This compound is an allotrope of oxygen that is much less stable than the diatomic oxygen (O₂), breaking down in the lower atmosphere to O₂. This compound is formed from dioxygen by the action of ultraviolet light and electrical discharges within the Earth’s atmosphere. It is present in very low concentrations throughout the atmosphere, with its highest concentration in the this compound layer of the stratosphere, which absorbs most of the Sun’s ultraviolet radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ozone can be produced by several methods:
Electrochemical Method: This involves the decomposition of molecular oxygen into atomic oxygen using a platinum-coated lead dioxide electrode.
Ultraviolet Ray Method: Ultraviolet lamps with a specific range of wavelengths are used to decompose molecular oxygen into atomic oxygen.
Plasma Discharge Method: Secondary streamers in a plasma arc provide the necessary energy for the decomposition of molecular oxygen.
Industrial Production Methods: this compound is industrially produced using this compound generators, which typically employ the silent discharge method. This method involves passing oxygen or air through a high-voltage electrical discharge, which splits the oxygen molecules into individual atoms that then recombine to form this compound .
Types of Reactions:
Oxidation: this compound is a powerful oxidizing agent. It reacts with various organic and inorganic substances, often resulting in the formation of oxygen and other oxidation products.
Reduction: this compound can be reduced to oxygen in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, particularly with unsaturated organic compounds.
Common Reagents and Conditions:
Oxidation Reactions: this compound reacts with alkenes to form ozonides, which can be further decomposed to carbonyl compounds in the presence of reducing agents like zinc and acetic acid.
Reduction Reactions: this compound can be reduced by hydrogen peroxide to form oxygen and water.
Substitution Reactions: this compound reacts with unsaturated hydrocarbons under mild conditions to form ozonides.
Major Products:
Oxidation: Carbonyl compounds, carboxylic acids, and ketones.
Reduction: Oxygen and water.
Substitution: Ozonides and other oxygenated products.
Scientific Research Applications
Ozone has a wide range of applications in scientific research:
Chemistry: this compound is used as an oxidizing agent in various chemical reactions and as a reagent in organic synthesis.
Biology: this compound is used to study the effects of oxidative stress on biological systems and to investigate the mechanisms of antioxidant defense.
Medicine: this compound therapy is used for its immunomodulatory and antimicrobial properties. It is used to treat various infections and inflammatory conditions.
Industry: this compound is used in water treatment, air purification, and food processing due to its strong oxidizing properties
Mechanism of Action
Ozone exerts its effects through the formation of reactive oxygen species (ROS) and lipid ozonization products (LOPs). These molecules act as signal transducers, triggering various cellular pathways such as the Nrf2/Keap1/ARE system, the AMPK/FOXO/mTOR/Sir1 pathway, and the Nrf2/NF-kB cross talk. These pathways ultimately activate survival mechanisms at the cellular level, including antioxidant responses and anti-inflammatory effects .
Comparison with Similar Compounds
Dioxygen (O₂): The diatomic form of oxygen, which is more stable than ozone.
Sulfur Dioxide (SO₂): A compound with similar oxidizing properties but different chemical behavior.
Nitrogen Dioxide (NO₂): Another oxidizing agent with distinct reactivity compared to this compound.
Uniqueness of this compound: this compound is unique due to its strong oxidizing properties and its ability to form reactive oxygen species. Unlike dioxygen, this compound is less stable and more reactive, making it highly effective in oxidation reactions and disinfection processes .
Biological Activity
Ozone (O₃) is a triatomic molecule and a powerful oxidizing agent, recognized for its dual role as both a pollutant and a therapeutic agent. Its biological activity has garnered significant attention in recent years, particularly in the context of this compound therapy, where it is employed for various medical applications. This article delves into the biological effects of this compound, exploring its mechanisms of action, therapeutic benefits, and potential health risks.
Oxidative Stress and Signaling
This compound exerts its biological effects primarily through oxidative mechanisms. When this compound interacts with biological tissues, it can lead to the generation of reactive oxygen species (ROS) and lipid oxidation products (LOPs). These compounds serve as signaling molecules that activate various cellular pathways:
- Direct Oxidation : this compound can directly oxidize polyunsaturated fatty acids, proteins, and carbohydrates, leading to cellular responses that may enhance antioxidant defenses .
- Induction of Antioxidant Enzymes : The transient oxidative stress induced by this compound therapy stimulates the activation of nuclear erythroid factor 2 (Nrf2), which regulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Immune Modulation
This compound therapy has been shown to modulate immune responses by enhancing the production of cytokines and activating immune cells:
- Cytokine Production : this compound increases levels of interferon-γ (IFN-γ) and interleukin-2 (IL-2), which are crucial for immune activation .
- Phagocytosis Enhancement : this compound promotes phagocytosis in neutrophils and enhances the synthesis of pro-inflammatory cytokines, thereby stimulating both innate and adaptive immune responses .
Medical Uses
This compound therapy has been explored for various medical conditions due to its bactericidal, virucidal, and fungicidal properties. Notable applications include:
- Wound Healing : this compound can enhance oxygen delivery to tissues, improving healing rates in chronic wounds.
- Pain Management : Its anti-inflammatory properties make it beneficial for conditions such as arthritis.
- Vascular Health : this compound therapy has been shown to improve blood flow by altering the rheological properties of blood, enhancing red blood cell flexibility .
Case Studies
Several clinical studies have reported positive outcomes from this compound therapy:
- Chronic Pain Management : A study involving patients with chronic lower back pain demonstrated significant pain reduction following this compound injections into the affected area.
- Diabetic Ulcers : In a clinical trial involving diabetic patients with non-healing ulcers, this compound therapy resulted in accelerated healing compared to standard treatments.
Health Risks and Environmental Impact
While this compound has therapeutic benefits, its exposure at high concentrations poses significant health risks:
- Respiratory Effects : Studies indicate that exposure to ambient this compound concentrations between 160 - 360 µg/m³ can lead to reduced pulmonary function parameters . For instance, an 8-hour exposure at 120 µg/m³ may induce a 5% decrement in forced expiratory volume (FEV1) among sensitive populations .
- Long-term Exposure Risks : Prolonged exposure to elevated this compound levels is linked to chronic respiratory diseases and increased hospital admissions due to respiratory distress .
Data Table: Summary of this compound’s Biological Effects
Biological Activity | Mechanism | Therapeutic Application | Health Risk |
---|---|---|---|
Antimicrobial Action | Direct oxidative damage | Wound healing | Respiratory irritation |
Immune System Activation | Cytokine release | Pain management | Decreased lung function |
Vascular Modulation | Improved blood flow | Cardiovascular health | Long-term respiratory effects |
Antioxidant Enzyme Induction | Nrf2 activation | Chronic disease management | Potential oxidative stress |
Properties
CAS No. |
10028-15-6 |
---|---|
Molecular Formula |
O3 |
Molecular Weight |
47.998 g/mol |
IUPAC Name |
trioxirane |
InChI |
InChI=1S/O3/c1-2-3-1 |
InChI Key |
XQOAKYYZMDCSIA-UHFFFAOYSA-N |
SMILES |
[O-][O+]=O |
Canonical SMILES |
O1OO1 |
boiling_point |
-169.6 °F at 760 mmHg (EPA, 1998) -111.9 °C -112 °C -169 °F |
Color/Form |
COLORLESS GAS; DARK BLUE LIQ; BLUE-BLACK CRYSTALS BLUISH GAS Colorless to blue gas. |
density |
1.614 at -319.7 °F (NTP, 1992) - Denser than water; will sink GAS: 2.144 G/L @ 0 °C; LIQ: 1.614 G/L @ -195.4 °C 1.614 at -319.7 °F 1.66(relative gas density) |
melting_point |
-251 °C |
Key on ui other cas no. |
10028-15-6 |
physical_description |
Liquid |
Pictograms |
Oxidizer; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
shelf_life |
UNSTABLE GAS ... @ NORMAL TEMP DECOMP TO BIATOMIC OXYGEN. ... IN LIQ OR SOLID PHASE PARTICULARLY UNSTABLE. ALTHOUGH STABILITY OF OZONE IN AQ SOLN DECR AS ALKALINITY RISES, THIS EFFECT IS REVERSED @ HIGH CONCN; T/2 OF OZONE IS 2 MIN IN 1 N SODIUM HYDROXIDE; IT IS INCR TO 83 HR IN 20 N SODIUM HYDROXIDE Liquefiable at -12 °C. |
solubility |
3e-05 g/100 g at 68 °F (NTP, 1992) 49 CC/100 CC WATER AT 0 °C; SOL IN ALKALINE SOLVENTS, OILS Solubility in water: none (32 °F): 0.001% |
Synonyms |
Ground Level Ozone Level Ozone, Ground Level Ozone, Low Low Level Ozone Ozone Ozone, Ground Level Ozone, Low Level Ozone, Tropospheric Tropospheric Ozone |
vapor_density |
1.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air) Relative vapor density (air = 1): 1.6 1.66 |
vapor_pressure |
41257 mmHg at 10.4 °F (EPA, 1998) >1 atm |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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